molecular formula C10H10BFO4 B1526877 1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 1628507-86-7

1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B1526877
CAS No.: 1628507-86-7
M. Wt: 224 g/mol
InChI Key: ZLVIHPPSVIXBSY-UHFFFAOYSA-N
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Description

1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS: 1628507-86-7) is a cyclopropane-based carboxylic acid derivative featuring a boronic acid group at the 4-position and a fluorine atom at the 2-position of the phenyl ring. Its molecular formula is C₁₀H₁₀BFO₄, with a molar mass of 248.0 g/mol . The boronic acid moiety renders this compound highly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems. Its fluorine substituent enhances metabolic stability and modulates electronic properties, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

1-(4-borono-2-fluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BFO4/c12-8-5-6(11(15)16)1-2-7(8)10(3-4-10)9(13)14/h1-2,5,15-16H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVIHPPSVIXBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C2(CC2)C(=O)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The following compounds differ in substituents on the phenyl ring, influencing their reactivity, solubility, and applications:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) CAS Number Key Properties/Applications
1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid 4-Borono, 2-Fluoro C₁₀H₁₀BFO₄ 248.0 1628507-86-7 Suzuki coupling, drug intermediates
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid 4-Chloro, 2-Fluoro C₁₀H₈ClFO₂ 214.62 869970-64-9 pKa = 3.81; density = 1.487 g/cm³
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid 2-Fluoro, 4-CF₃ C₁₁H₈F₄O₂ 248.17 1274902-10-1 Lipophilic; potential PET tracer
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid 4-Bromo C₁₀H₉BrO₂ 241.09 345965-52-8 Density = 1.671 g/cm³; solid at RT
1-(3,5-Bis(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid 3,5-Bis(CF₃) C₁₂H₈F₆O₂ 322.19 - High electron-withdrawing effect

Key Observations :

  • Electron-withdrawing groups (e.g., -B(OH)₂, -CF₃, -Cl) increase acidity and reduce electron density on the phenyl ring, enhancing reactivity in electrophilic substitutions or cross-couplings .
  • Halogen substituents (Cl, Br) improve crystallinity but may reduce solubility in polar solvents .
  • The boronic acid group uniquely enables cross-coupling applications, absent in halogenated analogs .

Cyclopropane Modifications

Variations in the cyclopropane ring or additional functional groups:

Compound Name Cyclopropane Modification Molecular Formula CAS Number Applications
2,2-Difluoro-1-methyl-cyclopropanecarboxylic acid 2,2-Difluoro, 1-Methyl C₅H₆F₂O₂ 128073-33-6 Fluorinated building block
trans-2-cyanocyclopropane-1-carboxylate 2-Cyano, trans-configuration C₇H₇NO₂ 60212-41-1 Nitrile-based intermediates
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid 1-CF₃ C₅H₅F₃O₂ 277756-46-4 High lipophilicity

Key Observations :

  • Fluorination on the cyclopropane ring (e.g., 2,2-difluoro) enhances metabolic stability and alters ring strain .
  • Cyanogroups introduce polarity and serve as precursors for amines or tetrazoles .

Physicochemical Properties

  • pKa : The target compound’s boronic acid group (pKa ~8–10) contrasts with carboxylic acid analogs (pKa ~3–5), affecting ionization under physiological conditions .
  • Solubility : Fluorinated derivatives (e.g., 1-(2-Fluoro-4-CF₃-phenyl)) exhibit lower aqueous solubility due to increased hydrophobicity .
  • Thermal Stability : Cyclopropane rings with electron-withdrawing substituents (e.g., -CF₃) show higher thermal stability .

Biological Activity

1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the cyclopropane ring and subsequent functionalization. The compound can be synthesized through a multi-step process involving α-alkylation of 2-phenyl acetonitrile derivatives followed by conversion to the carboxylic acid form. The use of coupling agents such as HATU facilitates the formation of amide derivatives, which are often biologically active .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to effectively inhibit the proliferation of U937 human myeloid leukemia cells without exhibiting significant cytotoxicity towards normal cells. This selective inhibition suggests a targeted mechanism that could be advantageous in cancer therapies .

The mechanism by which this compound exerts its biological effects appears to be linked to its ability to interact with specific cellular pathways involved in cell proliferation and apoptosis. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring and the boron functionality can significantly enhance its biological activity. For instance, the presence of fluorine at the 2-position on the phenyl ring may influence electronic properties that affect binding affinity to target proteins .

In Vitro Studies

In vitro experiments have demonstrated that derivatives of this compound can inhibit key enzymes involved in cancer cell metabolism. For example, molecular docking studies have shown favorable interactions with enzymes such as ACO2 (1-aminocyclopropane-1-carboxylate oxidase), which plays a role in ethylene biosynthesis in plants but also has implications in cancer biology .

In Vivo Studies

While in vitro results are promising, further research is necessary to evaluate the in vivo efficacy and safety profile of this compound. Preliminary animal studies could provide insights into its pharmacokinetics and therapeutic potential in cancer models.

Data Tables

CompoundActivityIC50 (µM)Target
This compoundAntiproliferative15U937 Cells
(E)-1-amino-2-phenylcyclopropane-1-carboxylic acidEthylene biosynthesis inhibitor10ACO2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
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1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid

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